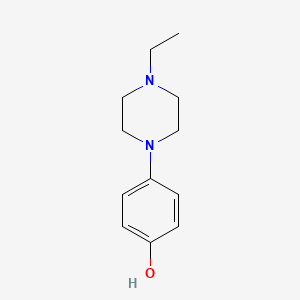

4-(4-Ethylpiperazin-1-yl)phenol

Vue d'ensemble

Description

“4-(4-Ethylpiperazin-1-yl)phenol”, also known as EPP, is an organic compound with the molecular formula C12H18N2O . It is a versatile organic intermediate that has gained attention due to its unique properties, synthesis, and potential applications in various fields, including medicinal chemistry, pharmacology, and industrial processes.

Molecular Structure Analysis

The molecular weight of “this compound” is 206.29 . The InChI code for this compound is 1S/C12H18N2O/c1-2-13-7-9-14 (10-8-13)11-3-5-12 (15)6-4-11/h3-6,15H,2,7-10H2,1H3 .

Chemical Reactions Analysis

Phenols, including “this compound”, are known to be very reactive towards electrophilic aromatic substitution . They are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Physical And Chemical Properties Analysis

“this compound” is an off-white solid . The density of this compound is 1.1±0.1 g/cm3 . The boiling point is 358.6±37.0 °C at 760 mmHg .

Applications De Recherche Scientifique

Biological and Pharmacological Effects of Phenolic Compounds

Phenolic compounds, such as Chlorogenic Acid (CGA) and p-Coumaric acid, exhibit a range of biological and therapeutic roles. These roles include antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and central nervous system stimulation. Their ability to modulate lipid metabolism and glucose in metabolic-related disorders makes them crucial for treating diseases like hepatic steatosis, cardiovascular disease, diabetes, and obesity. Furthermore, CGA has hepatoprotective effects, protecting against chemical or lipopolysaccharide-induced injuries, and influences the metabolism of nutrients, which contributes to its hypocholesterolemic effect (M. Naveed et al., 2018).

Environmental Applications

Phenolic compounds are priority pollutants due to their high toxicity even at low concentrations. Advanced treatment methods, such as enzymatic treatment, have proven effective for treating various phenolic compounds under mild conditions. Enzymes like peroxidases, laccases, and tyrosinases have been identified as efficient for this purpose, highlighting the potential of phenolic acid grafted chitosan and other modified phenolics for environmental remediation (Laura G. Cordova Villegas et al., 2016).

Synthesis and Characterization of Phenolic Compound Derivatives

The synthesis of phenolic acid grafted chitosan demonstrates the modification of chitosan to enhance its bioactivity and application range. These modifications are achieved through techniques such as carbodiimide based coupling, enzyme catalyzed grafting, free radical mediated grafting, and electrochemical methods. The resulting phenolic acid-g-chitosan exhibits enhanced antioxidant, antimicrobial, antitumor, anti-allergic, anti-inflammatory, anti-diabetic, and acetylcholinesterase inhibitory activities compared to chitosan alone. These advancements open avenues for its application as a coating agent, packing material, encapsulation agent, and bioadsorbent (Jun Liu et al., 2017).

Propriétés

IUPAC Name |

4-(4-ethylpiperazin-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-13-7-9-14(10-8-13)11-3-5-12(15)6-4-11/h3-6,15H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJCLRCKKHSEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

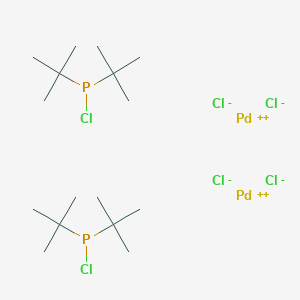

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

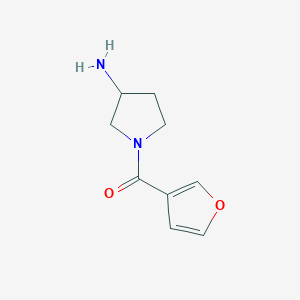

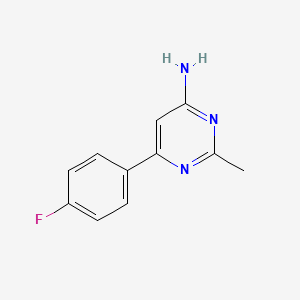

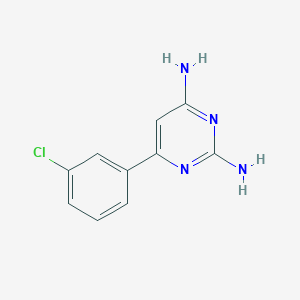

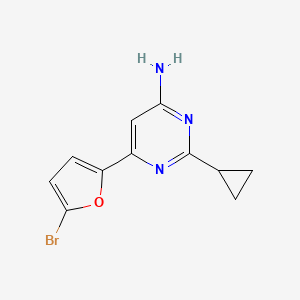

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)

![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)

![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)